molecular formula C49H61N13O24 B1678316 Pteroylhexaglutamylglutamic acid CAS No. 6484-74-8

Pteroylhexaglutamylglutamic acid

Cat. No.: B1678316
CAS No.: 6484-74-8
M. Wt: 1216.1 g/mol
InChI Key: WDDAVTBNEYJVJP-FLMSMKGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteroylhexaglutamylglutamic acid (also referred to as vitamin Bc conjugate) is a folate derivative comprising a pteroyl group linked to six glutamic acid residues via γ-glutamyl bonds . It is a naturally occurring conjugate form of folic acid, predominantly found in dietary sources such as yeast, liver, and leafy greens . Unlike synthetic folic acid (pteroylmonoglutamic acid), this polyglutamylated form requires enzymatic hydrolysis by conjugase (γ-glutamyl hydrolase) to release biologically active folate for absorption and utilization in humans . Its structure (Fig. 3 in ) underscores its role as a storage form of folate in tissues and food sources .

Properties

CAS No.

6484-74-8

Molecular Formula

C49H61N13O24

Molecular Weight

1216.1 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C49H61N13O24/c50-49-61-39-38(41(72)62-49)53-23(20-52-39)19-51-22-3-1-21(2-4-22)40(71)60-30(48(85)86)10-17-36(68)58-28(46(81)82)8-15-34(66)56-26(44(77)78)6-13-32(64)54-24(42(73)74)5-12-31(63)55-25(43(75)76)7-14-33(65)57-27(45(79)80)9-16-35(67)59-29(47(83)84)11-18-37(69)70/h1-4,20,24-30,51H,5-19H2,(H,54,64)(H,55,63)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H,60,71)(H,69,70)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H3,50,52,61,62,72)/t24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

WDDAVTBNEYJVJP-FLMSMKGQSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Appearance

Solid powder

Other CAS No.

6484-74-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXXXXXXE

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N-phthaloyl-L-glutamic acid
N-phthalamoyl-L-glutamic acid
N-phthaloyl-L-glutamic acid
N-phthaloylglutamic acid
N-phthaloylglutamic acid, (DL)-isomer
PhGA
pteroylhexaglutamylglutamic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pteroylhexaglutamylglutamic acid belongs to the family of folic acid conjugates, which differ in the number of glutamic acid residues. Key comparisons with related compounds are outlined below:

Biochemical Activity

Compound Glutamate Units Microbiological Activity (vs. Folic Acid) Key Organisms Tested
Pteroylmonoglutamic acid 1 100% Lactobacillus casei, Streptococcus faecalis
Pteroyldiglutamic acid 2 ~100% Streptococcus faecalis R
Pteroyltriglutamic acid 3 ~100% Tetrahymena agelii
This compound 6 1% Lactobacillus casei, Streptococcus faecalis
Pteroylpolyglutamic acid >6 <1% Lactobacillus casei
  • Activity Insights: While shorter conjugates (mono-, di-, and triglutamates) exhibit near-equivalent activity to folic acid in bacteria and protozoa, hexa- and polyglutamates show significantly reduced activity due to their reliance on conjugase-mediated hydrolysis . Notably, in Tetrahymena agelii, even the triglutamate and hexaglutamate conjugates are as active as folic acid, suggesting species-specific enzymatic efficiency .

Pharmacokinetics and Excretion

Compound Administration Route Excretion of Active Folate (% of Dose) Clinical Observations
Folic acid (pteroylmonoglutamate) Intramuscular 16% Rapid absorption and excretion
This compound Intramuscular 8.3% Lower bioavailability due to incomplete hydrolysis
This compound Oral Minimal (<5%) Clinical improvement in sprue despite low excretion
  • Excretion Variability : The hexaglutamate conjugate demonstrates reduced urinary excretion of active folate compared to folic acid, likely due to slower hydrolysis and interference by dietary conjugase inhibitors (e.g., in yeast or spinach) .

Clinical Efficacy in Hematologic Disorders

Condition Response to this compound Comparison with Other Conjugates
Nutritional Macrocytic Anemia Equivocal improvement, similar to folic acid Comparable to triglutamate/diglutamate
Pernicious Anemia Variable: Hematologic response in 50% of patients; no response in others Triglutamate/diglutamate show better consistency
Sprue Rapid clinical improvement Superior to polyglutamates in bioavailability
  • Mechanistic Limitations: In pernicious anemia, the hexaglutamate conjugate’s efficacy is hindered by intrinsic factor deficiency and competitive inhibition from endogenous conjugase inhibitors (e.g., liver-derived polypeptides) . In contrast, shorter conjugates like diglutamate are more reliably hydrolyzed and absorbed .

Factors Influencing Utilization

Conjugase Inhibitors

Natural inhibitors (e.g., yeast polypeptides, α-p-aminobenzoyl polyglutamides) competitively block conjugase activity, reducing hydrolysis of hexa- and polyglutamates . This explains the inconsistent clinical responses in pernicious anemia and the need for high conjugate doses (up to 54 mg/day) to bypass inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.